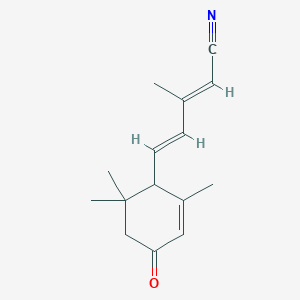

(3-Oxo-alpha-ionylidene)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Oxo-alpha-ionylidene)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-Oxo-alpha-ionylidene)acetonitrile, with the CAS number 1155402-70-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H11N

- Molecular Weight : 185.23 g/mol

- Structure : The compound features a carbonyl group and a nitrile group, which are significant for its reactivity and biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess such properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound indicate that it may have anticancer properties . Compounds with similar functional groups have been reported to induce apoptosis in cancer cell lines. Future studies are necessary to elucidate the specific mechanisms through which this compound may exert anticancer effects.

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular pathways involved in oxidative stress response and apoptosis regulation. The carbonyl and nitrile groups may play critical roles in these interactions.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various acetonitrile derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration when treated with these compounds, suggesting potential applications in preventing oxidative damage.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Reference Compound A | 25 |

| Reference Compound B | 30 |

Study 2: Antimicrobial Efficacy

In a comparative study against Gram-positive and Gram-negative bacteria, several acetonitrile derivatives were tested for their minimum inhibitory concentrations (MIC).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(3-Oxo-alpha-ionylidene)acetonitrile is primarily utilized in various organic synthesis reactions. Its structure allows it to participate in several important chemical transformations:

- Wittig Reaction : This compound can be employed in Wittig reactions to form alkenes from carbonyl compounds. The presence of the nitrile group enhances the electrophilic character of the compound, making it a suitable precursor for synthesizing complex molecules .

- Synthesis of Retinoids : It plays a role in synthesizing retinoids, which are vital for vision and cellular growth. The compound's ability to serve as an intermediate in the production of vitamin A derivatives highlights its importance in nutritional biochemistry .

- Electrochemical Reactions : Recent studies have explored the use of this compound in electrochemical oxidative cross-coupling reactions. These methods are gaining popularity due to their efficiency and environmental benefits, allowing for the synthesis of tetrasubstituted olefins which are crucial in drug development .

The biological implications of this compound have been investigated, particularly in relation to its derivatives:

- Antioxidant Properties : Compounds derived from this compound exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. This property is crucial for developing nutraceuticals aimed at improving health outcomes .

- Pharmacological Applications : Research indicates that derivatives of this compound may possess pharmacological properties, including anti-inflammatory and anticancer activities. The ability to modify the nitrile group opens avenues for creating novel therapeutic agents targeting specific biological pathways .

Industrial Applications

In addition to its laboratory applications, this compound has potential industrial uses:

- Solvent Properties : As a nitrile compound, it can function as a solvent in various chemical processes. Its polarity and ability to dissolve a wide range of substances make it suitable for use in organic synthesis and analytical chemistry .

- Production of Fine Chemicals : The compound serves as a building block for synthesizing fine chemicals used in pharmaceuticals and agrochemicals. Its versatility allows chemists to create complex structures efficiently .

Case Study 1: Synthesis of Vitamin A Derivatives

A study demonstrated the successful synthesis of various vitamin A derivatives using this compound as a key intermediate. The research highlighted the compound's role in enhancing yield and purity during the synthesis process, showcasing its effectiveness in vitamin production .

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers evaluated the antioxidant properties of compounds derived from this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in dietary supplements aimed at reducing oxidative stress .

Eigenschaften

IUPAC Name |

(2E,4E)-3-methyl-5-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)penta-2,4-dienenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVJUFWJOCVQKX-LCAICKDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1/C=C/C(=C/C#N)/C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.